molecular formula C21H26N2O B1202802 Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)- CAS No. 61086-23-5

Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)-

Cat. No. B1202802
CAS RN: 61086-23-5
M. Wt: 322.4 g/mol
InChI Key: VEDLHCQCGPNHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)-, also known as Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)-, is a useful research compound. Its molecular formula is C21H26N2O and its molecular weight is 322.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61086-23-5

Product Name

Ethanone, 1-(4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl)-

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-anilino-1-(2-phenylethyl)piperidin-4-yl]ethanone

InChI

InChI=1S/C21H26N2O/c1-18(24)21(22-20-10-6-3-7-11-20)13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,22H,12-17H2,1H3

InChI Key

VEDLHCQCGPNHOL-UHFFFAOYSA-N

SMILES

CC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3

Canonical SMILES

CC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3

Other CAS RN

61086-23-5

synonyms

demethylfentanyl
desmethylfentanyl
N-(1-(2-phenethyl-4-piperidinyl))malonanilinic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To start the reaction, a small amount of a solution of 78.1 parts of iodomethane in 70 parts of dry 1,1'-oxybisethane is dropped to a stirred solution of 6.9 parts of lithium in 70 parts of dry 1,1'-oxybisethane. After the addition of 70 parts of dry 1,1'-oxybisethane, the remainder of the solution is added dropwise at reflux temperature. Stirring at reflux is continued for 30 minutes. Then there are added portionwise 16.2 parts of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid (a violent reaction occurs whereby reflux temperature is maintained). Upon completion, stirring at reflux is continued for 1 h. 30. The reaction mixture is decomposed by the dropwise addition of 300 parts of water. The organic phase is separated, washed with water, dried, filtered and evaporated. The residue is purified by column-chromatography over silicagel using a mixture of trichloromethane and 5% of methanol as eluent. The first fraction is collected and the eluent is evaporated. The residue is crystallized from 14 parts of 2,2'-oxybispropane, yielding 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]ethanone; mp. 100.6° C.
[Compound]
Name
78.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
70
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
300
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.